4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one
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Overview
Description
4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidine ring fused with a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one typically involves the reaction of 2,5-dimethylpyrrole with appropriate ketones under acidic conditions. For example, a mixture of 2,5-dimethylpyrrole and a suitable ketone can be refluxed in ethanol with a few drops of glacial acetic acid . Another method involves the reaction of 2,5-dimethylpyrrole with benzophenone, followed by reduction with boron tribromide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned laboratory methods to ensure higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, especially at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidine ring but lacks the pyrrole moiety.
Pyrrolizines: Contain a fused pyrrole and pyrrolidine ring but differ in substitution patterns.
Prolinol: A derivative of pyrrolidine with a hydroxyl group.
Uniqueness
4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrole and pyrrolidine ring makes it a versatile scaffold for drug discovery and organic synthesis .
Properties
CAS No. |
922729-30-4 |
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Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4,4-dimethyl-5-(1H-pyrrol-2-ylmethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H16N2O/c1-11(2)7-10(14)13-9(11)6-8-4-3-5-12-8/h3-5,9,12H,6-7H2,1-2H3,(H,13,14) |
InChI Key |
PAUPOXCBHLVHEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)NC1CC2=CC=CN2)C |
Origin of Product |
United States |
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